Sofosbuvir 13CD3

Description

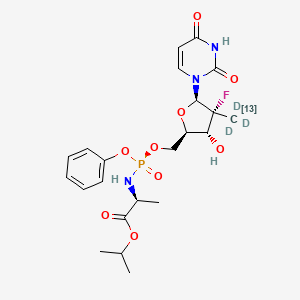

Structure

3D Structure

Properties

Molecular Formula |

C22H29FN3O9P |

|---|---|

Molecular Weight |

533.5 g/mol |

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1/i4+1D3 |

InChI Key |

TTZHDVOVKQGIBA-VKRIPBSLSA-N |

SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Isomeric SMILES |

[2H][13C]([2H])([2H])[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)O)F |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Synonyms |

Sofosbuvir-13C-D3; |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Deuterated Sofosbuvir-¹³CD₃ for Advanced Pharmacokinetic and Metabolic Research

Abstract

This technical guide provides a detailed, research-grade methodology for the synthesis of Sofosbuvir isotopically labeled with a ¹³C atom and three deuterium atoms on the 2'-methyl group (Sofosbuvir-¹³CD₃). The incorporation of stable isotopes at this metabolically stable position provides an invaluable internal standard for quantitative bioanalysis and a powerful tool for elucidating the drug's metabolic pathways. This document offers a full editorial structure, detailing the retrosynthetic strategy, step-by-step experimental protocols for key transformations, and methods for analytical characterization. The causality behind experimental choices is explained, and all protocols are supported by authoritative citations to ensure scientific integrity and reproducibility.

Introduction: The Significance of Isotopically Labeled Sofosbuvir

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection.[1] It is a nucleotide analog prodrug that, once metabolized to its active triphosphate form, inhibits the HCV NS5B RNA-dependent RNA polymerase, effectively terminating viral replication. To accurately study its absorption, distribution, metabolism, and excretion (ADME), a high-purity, stable isotope-labeled internal standard is indispensable for mass spectrometry-based quantification in complex biological matrices.[2]

The synthesis of Sofosbuvir-¹³CD₃, with a +4 mass shift, offers a distinct advantage over unlabeled Sofosbuvir. The C-D bonds are stronger than C-H bonds, which can slow down metabolic processes involving the cleavage of these bonds (a phenomenon known as the kinetic isotope effect), although the 2'-position is not a primary site of metabolism for Sofosbuvir.[3] More importantly, the labeled compound serves as an ideal internal standard in pharmacokinetic studies, co-eluting with the parent drug but being clearly distinguishable by its mass, thus correcting for matrix effects and variations in sample processing.[] This guide details a robust synthetic pathway to access this critical research tool.

Retrosynthetic Analysis and Strategic Overview

The synthesis of Sofosbuvir-¹³CD₃ is a multi-stage process that hinges on the strategic introduction of the isotopically labeled methyl group. Our retrosynthetic strategy disconnects the target molecule into three key building blocks: the protected uridine nucleoside, the labeled Grignard reagent, and the chiral phosphoramidate moiety.

Caption: Retrosynthetic analysis of Sofosbuvir-¹³CD₃.

The forward synthesis, therefore, involves three primary stages:

-

Synthesis of the 2'-Ketonucleoside Intermediate: Preparation of a protected uridine derivative with a ketone at the 2'-position.

-

Preparation and Addition of the Labeled Grignard Reagent: Synthesis of methyl-¹³C-d₃-magnesium iodide and its stereoselective addition to the 2'-ketonucleoside.

-

Final Assembly: Fluorination of the tertiary alcohol, coupling with the phosphoramidate side chain, and final deprotection.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below, outlining the progression from the starting materials to the final, purified product.

Caption: Overall workflow for the synthesis of Sofosbuvir-¹³CD₃.

Experimental Protocols

Stage 1: Synthesis of the 2'-Ketonucleoside Intermediate

The initial steps involve protecting a commercially available uridine and oxidizing the 2'-hydroxyl group to a ketone. This protocol is adapted from established syntheses of Sofosbuvir precursors.[5]

Protocol 1: Synthesis of 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-2'-keto-uridine

-

Protection: To a solution of uridine (1.0 eq) in anhydrous pyridine, add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂, 1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Oxidation: Dissolve the resulting protected nucleoside in anhydrous dichloromethane (DCM). Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature. Stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Purification: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the 2'-ketonucleoside as a white solid.

Stage 2: Preparation and Addition of the Labeled Grignard Reagent

This stage is the core of the isotopic labeling process. It involves the preparation of the Grignard reagent from commercially available methyl-¹³C-d₃ iodide and its subsequent reaction with the 2'-ketonucleoside.[6]

Protocol 2: Synthesis of (¹³CD₃)MgI and Reaction with 2'-Ketonucleoside

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert argon atmosphere, place magnesium turnings (1.5 eq). Add a small crystal of iodine to activate the magnesium.[7] Add anhydrous diethyl ether. To this suspension, add a solution of methyl-¹³C-d₃ iodide (¹³CD₃I, 1.2 eq) in anhydrous diethyl ether dropwise via a syringe pump.[8] The disappearance of the iodine color and gentle reflux indicate the initiation of the reaction.[9] Stir for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

-

Grignard Addition: Cool the freshly prepared (¹³CD₃)MgI solution to -78 °C. In a separate flask, dissolve the 2'-ketonucleoside (1.0 eq) from Stage 1 in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add the Grignard reagent to the nucleoside solution dropwise.[6]

-

Reaction Monitoring & Work-up: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude product is the 2'-C-(trideuterated-¹³C-methyl) arabino alcohol, which is typically carried forward to the next step without extensive purification.

Caption: Mechanism of stereoselective Grignard addition.

Causality: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the 2'-ketone. The stereochemistry of this addition is crucial. The bulky 3',5'-O-TIPDS protecting group sterically hinders the top face (β-face) of the ribose ring, directing the ¹³CD₃⁻ nucleophile to attack from the less hindered bottom face (α-face). This results in the formation of the desired arabino configuration at the 2'-position, which is a necessary precursor for the final ribo configuration of Sofosbuvir.[5]

Stage 3: Final Assembly and Purification

The final stage involves fluorination with inversion of configuration, coupling with the phosphoramidate side chain, deprotection, and rigorous purification.

Protocol 3: Fluorination, Coupling, and Deprotection

-

Fluorination: Dissolve the crude tertiary alcohol from Stage 2 in anhydrous DCM and cool to 0 °C. Add diethylaminosulfur trifluoride (DAST, 1.5 eq) dropwise. This reaction proceeds via an Sₙ2 mechanism, inverting the stereocenter at the 2'-position from the arabino to the required ribo configuration.[6] Stir for 3-4 hours, monitoring by TLC.

-

Deprotection of Silyl Group: Upon completion of fluorination, carefully quench with saturated aqueous NaHCO₃. Extract with DCM, dry, and concentrate. Dissolve the crude product in THF and add tetrabutylammonium fluoride (TBAF, 1.1 eq) to remove the TIPDS protecting group. Stir for 2-4 hours.

-

Phosphoramidate Coupling: Purify the resulting labeled nucleoside by silica gel chromatography. Dissolve the purified nucleoside (1.0 eq) and the pre-synthesized phosphoramidate reagent ((S)-isopropyl 2-(((S)-(4-nitrophenoxy))(phenoxy)phosphoryl)amino)propanoate, 1.2 eq) in anhydrous THF. Cool to 0 °C and add tert-butylmagnesium chloride (1.3 eq) dropwise.[1] This coupling reaction is stereoselective, yielding predominantly the desired (Sp)-diastereomer.

-

Final Purification: Monitor the reaction by High-Performance Liquid Chromatography (HPLC). Once complete, quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Concentrate the organic layer and purify the crude product by preparative reverse-phase HPLC to isolate the pure (Sp)-diastereomer of Sofosbuvir-¹³CD₃.[10]

Data Presentation and Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and isotopic enrichment of the final compound.[11]

Table 1: Summary of Synthetic Yields and Purity

| Step | Compound | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (HPLC) |

| 1. Oxidation | 2'-Ketonucleoside | 1.00 | 0.82 | 82% | >98% |

| 2. Grignard Addition | 2'-¹³CD₃-arabino-Uridine | 0.85 | 0.65 (crude) | ~76% | - |

| 3. Fluorination & Deprotection | Labeled 2'-¹³CD₃-F-Uridine | 0.45 | 0.29 | 64% | >97% |

| 4. Coupling & Final Purification | Sofosbuvir-¹³CD₃ | 0.35 | 0.18 | 51% | >99.5% |

Analytical Characterization:

-

¹H-NMR and ¹³C-NMR: Used to confirm the overall structure. The absence of a signal for the 2'-methyl protons in the ¹H-NMR spectrum and a characteristic split signal (due to C-D coupling) for the 2'-methyl carbon in the ¹³C-NMR spectrum provide initial evidence of successful labeling.[12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the final product. The observed molecular ion peak should correspond to the calculated mass of C₂₂H₂₆D₃FN₃O₉P, confirming the incorporation of one ¹³C and three D atoms (M+4 shift).

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical and diastereomeric purity of the final product. The final purity should exceed 99% to be suitable for use as an analytical standard.[10]

Conclusion

This guide outlines a robust and reproducible synthesis of Sofosbuvir-¹³CD₃. The described methodology, grounded in established chemical principles and supported by scientific literature, provides researchers with a clear pathway to obtain this critical tool for advanced ADME and pharmacokinetic studies. The strategic introduction of the stable isotope label via a Grignard reaction on a 2'-ketonucleoside intermediate is both efficient and highly stereoselective. The rigorous purification and analytical characterization steps ensure the final compound meets the high-purity standards required for quantitative bioanalysis.

References

-

Synthetic Routes to Sofosbuvir. ResearchGate. [Link]

-

Synthesis and biological evaluation of deuterated sofosbuvir analogs as HCV NS5B inhibitors with enhanced pharmacokinetic properties. PubMed. [Link]

-

efficient synthesis of specifically deuterated nucleosides: preparation of 4'-deuteriothymidine. UCLA - Chemistry and Biochemistry. [Link]

-

Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties. SpringerLink. [Link]

-

The Importance of Purification for Radiolabeled Compounds. Moravek. [Link]

-

Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. PubMed Central. [Link]

-

Stereospecific syntheses of 3'-deuterated pyrimidine nucleosides and their site-specific incorporation into DNA. Semantic Scholar. [Link]

-

The synthesis of deuterionucleosides. PubMed. [Link]

-

Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2. PubMed Central. [Link]

-

Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties. PubMed Central. [Link]

- Deuterated nucleosides.

-

Synthesis of stable isotope labeled analogs of the anti-hepatitis C virus nucleotide prodrugs PSI-7977 and PSI-352938. PubMed. [Link]

-

(PDF) The Synthesis of Deuterionucleosides. ResearchGate. [Link]

-

Isotope Labelled Compounds. Hexonsynth. [Link]

-

Sofosbuvir Thio-analogues: Synthesis and Antiviral Evaluation of the First Novel Pyridine- and Pyrimidine-Based Thioglycoside Phosphoramidates. ACS Omega. [Link]

- High-yield synthesis method of sofosbuvir and sofosbuvir prepared with method.

-

Grignard Reaction. University of Wisconsin-Madison. [Link]

-

Synthesis of Radiolabeled Compounds. SEKISUI Medical Co., Ltd. [Link]

-

Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group, Princeton University. [Link]

-

Isotopic Labeling of Metabolites in Drug Discovery Applications. ResearchGate. [Link]

-

Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]

-

SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: IV. METHYL-d3 BROMIDE. Canadian Science Publishing. [Link]

-

10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]

-

methyl iodide. Organic Syntheses Procedure. [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Sofosbuvir Thio-analogues: Synthesis and Antiviral Evaluation of the First Novel Pyridine- and Pyrimidine-Based Thioglycoside Phosphoramidates. PubMed Central. [Link]

-

Grignard Reaction (#3). YouTube. [Link]

-

SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: X. METHYL-d3 IODIDE AND DEUTERIUM SUBSTITUTION PRODUCTS OF METHYL ACETATE. ResearchGate. [Link]

- A method to reduce the risk of large-scale Grignard reaction.

Sources

- 1. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of stable isotope labeled analogs of the anti-hepatitis C virus nucleotide prodrugs PSI-7977 and PSI-352938 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. isotope.com [isotope.com]

- 9. m.youtube.com [m.youtube.com]

- 10. moravek.com [moravek.com]

- 11. Synthesis of Radiolabeled Compounds | SEKISUI MEDICAL CO., LTD. [sekisuimedical.jp]

- 12. Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Mobile Phase Optimization for Sofosbuvir and Sofosbuvir-13CD3 Retention Alignment

The following Application Note and Protocol guide is designed for direct implementation in bioanalytical laboratories. It prioritizes the critical requirement of co-elution between the analyte and its stable isotope-labeled internal standard (SIL-IS) to ensure accurate compensation for matrix effects.

Executive Summary

This guide details the optimization of mobile phase composition to align the retention time (RT) of Sofosbuvir with its isotopologue, Sofosbuvir-13CD3. While Carbon-13 (

This protocol utilizes a C18 Stationary Phase with a Binary Gradient (Ammonium Formate/Acetonitrile) to achieve:

-

Unified Retention: Minimizing resolution (

) between Sofosbuvir and Sofosbuvir-13CD3. -

Metabolite Separation: Baseline resolution from the polar metabolite GS-331007.

-

Peak Symmetry: Tailing factor (

) between 0.9 and 1.2.[1]

Scientific Foundation & Physicochemical Context[1][2]

The Analyte vs. The Isotope

| Feature | Sofosbuvir (Native) | Sofosbuvir-13CD3 (IS) | Impact on Chromatography |

| Formula | Mass Shift: +4 Da | ||

| LogP | ~1.62 (Moderate Lipophilicity) | ~1.60 (Slightly Lower) | C-D Bond Effect: Shorter bond length and lower polarizability reduce hydrophobic interaction with C18 chains.[1] |

| pKa | ~9.3 (Weak Acid) | ~9.3 | pH Sensitivity: Identical.[1] |

| Elution Order | Elutes 2nd | Elutes 1st (Potential) | Risk: If |

Mobile Phase Chemistry

-

Buffer Selection (Ammonium Formate vs. Acetate): Sofosbuvir contains a phosphoramidate group susceptible to hydrolysis at extreme pH.[1] Ammonium Formate (pH 3.5) is selected over Acetate (pH 4.5-5.[1]5) because it provides better protonation for ESI+ mode (Sofosbuvir

m/z 530) and sharper peak shape for the polar metabolite GS-331007.[1] -

Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) is strictly preferred.[1] Methanol's high viscosity increases backpressure on UPLC systems and often results in broader peaks for nucleotide analogs compared to the dipole-dipole interactions favored by ACN.

Visualization: Optimization Logic

The following diagram illustrates the decision matrix for optimizing the mobile phase to ensure IS/Analyte co-elution.

Figure 1: Workflow for aligning retention times of deuterated internal standards with native analytes.

Experimental Protocol: Mobile Phase Optimization

Phase 1: Preparation of Reagents

Reagents Required:

-

LC-MS Grade Water (

)[1] -

LC-MS Grade Acetonitrile (ACN)[1]

-

Ammonium Formate (

, purity >99%)[1] -

Formic Acid (

, purity >98%)[1]

Buffer Preparation (Mobile Phase A): 5mM Ammonium Formate + 0.1% Formic Acid [1][2]

-

Weigh 315 mg of Ammonium Formate.

-

Dissolve in 950 mL of LC-MS Grade Water.

-

Add 1.0 mL of Formic Acid.

-

Dilute to 1000 mL with water.

-

Validation: Measure pH. Target range: 3.3 ± 0.2 . Filter through 0.22 µm nylon filter if not using pre-filtered solvents.

Organic Phase (Mobile Phase B): 100% Acetonitrile [1]

-

Note: Do not add buffer to the organic phase to prevent precipitation in the pump heads.

Phase 2: Gradient Engineering (The "Merge" Strategy)

To force the slightly less lipophilic Sofosbuvir-13CD3 to co-elute with Sofosbuvir, we utilize a focused gradient .[1]

Instrument Setup:

-

Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Agilent Zorbax Eclipse Plus C18.[1]

-

Column Temp: 40°C (Higher temp reduces viscosity and improves mass transfer, minimizing peak width).[1]

-

Flow Rate: 0.4 mL/min.[3]

Gradient Table:

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Curve | Purpose |

| 0.00 | 95 | 5 | Initial | Load sample; retain polar GS-331007. |

| 1.00 | 95 | 5 | 6 (Linear) | Isocratic hold to separate GS-331007 from void.[1] |

| 3.50 | 5 | 95 | 6 (Linear) | Elution Ramp. Sofosbuvir elutes ~2.8 min.[1] |

| 4.50 | 5 | 95 | 6 (Linear) | Wash column (phospholipids).[1] |

| 4.60 | 95 | 5 | 1 (Step) | Return to initial.[1] |

| 6.00 | 95 | 5 | 6 (Linear) | Re-equilibration.[1] |

Critical Tuning Step: If Sofosbuvir-13CD3 elutes >0.05 min earlier than Sofosbuvir:

-

Decrease the slope of the ramp between 1.00 and 3.50 min.

-

Change 1.00-3.50 min to 1.00-5.00 min .

-

Why? A shallower gradient compresses the chromatographic selectivity difference caused by the deuterium isotope effect.

Validation Criteria & Troubleshooting

Acceptance Criteria

| Parameter | Acceptance Limit |

| RT Difference ( | |

| Resolution (GS-331007) | |

| Carryover |

Troubleshooting "Split Peaks"

If you observe a "saddle" or split peak for the IS:

-

Injector Solvent Mismatch: Ensure your sample diluent matches the initial mobile phase (95:5 Water:ACN).[1] If you dissolve in 100% MeOH, the strong solvent effect will cause peak splitting.

-

System Volume: Minimize tubing length between the injector and column.

Mass Spectrometry Parameters (ESI+)

-

Source Temp: 500°C

-

Ion Spray Voltage: 4500 V

-

MRM Transitions:

References

-

Rezk, M. R., Basalious, E. B., & Karim, I. A. (2015).[1] Development of a sensitive UPLC-ESI-MS/MS method for quantification of sofosbuvir and its metabolite, GS-331007, in human plasma: Application to a bioequivalence study. Journal of Chromatography B, 1002, 295-302.[1] Link

-

Shi, X., Zhu, D., Lou, J., et al. (2015).[1] Evaluation of a rapid and sensitive LC–MS/MS method for determination of sofosbuvir in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 114, 436-441.[1] Link

-

Wang, S., & Cyronak, M. (2013).[1] Stable Isotope-Labeled Internal Standards in LC-MS/MS: The Influence of Deuterium Isotope Effect on Retention Time and Matrix Effect. Current Drug Metabolism, 14(10).[1] Link

-

Nebsen, M., & El-Koussi, W. M. (2016).[1] Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir. Journal of Chromatographic Science, 55(1), 94-102.[1] Link[1]

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Sofosbuvir & Isotopically Labeled IS Analysis

A Guide to Troubleshooting Peak Tailing and Chromatographic Resolution Issues

Welcome to the technical support center for Sofosbuvir analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering chromatographic challenges with Sofosbuvir and its isotopically labeled internal standards (e.g., Sofosbuvir-d3). As a phosphoramidate prodrug with multiple functional groups, Sofosbuvir can present unique challenges in reversed-phase liquid chromatography (RPLC), most notably peak tailing and difficulties in resolving it from related substances.

This document provides in-depth, cause-and-effect troubleshooting guides in a direct question-and-answer format to help you diagnose, resolve, and prevent these common issues.

Section 1: Initial Diagnosis & Characterization

Before troubleshooting, it's crucial to accurately identify and quantify the problem. A symmetrical, Gaussian peak is the ideal, ensuring accurate integration and quantification.

Q1: What is peak tailing and how do I measure it?

Answer: Peak tailing is an asymmetry where the latter half of the peak is broader than the front half, often descending gradually to the baseline. This is problematic as it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from adjacent peaks.[1][2]

The most common way to quantify this is by calculating the Tailing Factor (Tf) , also known as the USP tailing factor.

Calculation:

-

Tf = W₀.₀₅ / 2f

-

W₀.₀₅: The width of the peak at 5% of its height from the baseline.

-

f: The distance from the peak maximum (retention time) to the leading edge of the peak at 5% height.

-

Interpretation:

-

Tf = 1.0: A perfectly symmetrical Gaussian peak.

-

Tf > 1.0: Indicates peak tailing.

-

Tf < 1.0: Indicates peak fronting (the leading edge is broader).

-

Acceptable Range: For most applications, a tailing factor ≤ 1.5 is considered acceptable. Values exceeding this often require investigation.[3]

Section 2: Root Cause Analysis & Systematic Troubleshooting

Peak tailing for a molecule like Sofosbuvir is rarely caused by a single factor. It typically results from unwanted secondary interactions between the analyte and the stationary phase, or issues within the HPLC/UPLC system itself.

The Column: The Heart of the Separation

The primary cause of peak tailing for basic or polar compounds on silica-based C18 columns is interaction with residual silanol groups (Si-OH) on the stationary phase surface.[1][2] Sofosbuvir, with its phosphate and amine functionalities, is particularly susceptible to these interactions.

Q2: My Sofosbuvir peak is tailing badly. How do I confirm if my column is the problem?

Answer: Column degradation or inappropriate column chemistry is a leading cause of peak tailing. Over time, the bonded phase can strip away, exposing more active silanol sites, or the column can become contaminated.

Troubleshooting Protocol: Column Health Check

-

Establish a Benchmark: When a new column is installed, run a standard solution of Sofosbuvir and its internal standard under your method conditions. Record the retention time, peak shape (Tf), and efficiency (plate count). This is your "golden chromatogram."

-

Performance Comparison: If you suspect the column, re-inject the same standard solution. A significant increase in the tailing factor, a drop in plate count, or peak splitting compared to your benchmark indicates column degradation or contamination.

-

Column Flushing & Regeneration:

-

Disconnect the column from the detector.

-

Flush with a series of solvents, starting with your mobile phase without buffer salts (e.g., water/acetonitrile).

-

Wash with progressively stronger, miscible solvents. A typical sequence for a C18 column is:

-

Water

-

Methanol

-

Acetonitrile

-

Isopropanol (excellent for removing strongly retained compounds)

-

Hexane (use only if you suspect very non-polar contaminants, and ensure your system is compatible; requires re-equilibration with isopropanol afterward).

-

Return to Isopropanol, then Methanol, then your initial mobile phase.

-

-

Equilibrate thoroughly with your mobile phase for at least 20-30 column volumes before re-testing.

-

-

Consider Column Chemistry: If tailing persists even with a new column, the column chemistry may be unsuitable. For compounds like Sofosbuvir, it is crucial to use a high-purity, silica-based column that is well end-capped. End-capping derivatizes the residual silanol groups to minimize these secondary interactions.[4]

| Column Type | Suitability for Sofosbuvir | Rationale |

| High-Purity, End-Capped C18 | Excellent | This is the most common and effective choice. The high-purity silica has fewer metal contaminants, and robust end-capping minimizes available silanol groups. |

| Polar-Embedded Phase | Very Good | These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which helps shield the analyte from silanol groups and can improve peak shape for basic compounds. |

| Phenyl-Hexyl | Good (Alternative Selectivity) | Offers different selectivity through pi-pi interactions, which can be beneficial for resolving Sofosbuvir from its metabolites or diastereomers. |

| Pentafluorophenyl (PFP) | Good (Alternative Selectivity) | Provides a mix of hydrophobic, pi-pi, and dipole-dipole interactions that can sometimes improve peak shape and resolution for polar analytes.[5] |

| Older, Type-A Silica C18 | Poor | These columns have a higher concentration of acidic silanol groups and metal impurities, making them highly likely to cause severe peak tailing with Sofosbuvir. |

The Mobile Phase: The Driving Force

Mobile phase composition, particularly pH and the choice of additives, is the most powerful tool for controlling peak shape.

Q3: How does mobile phase pH affect my Sofosbuvir peak?

Answer: The pH of the mobile phase dictates the ionization state of both the Sofosbuvir molecule and the residual silanols on the column. Sofosbuvir has a pKa of 9.3, associated with its basic functionalities.[6][7] The silanol groups on a silica column have a pKa of roughly 3.5-4.5.

-

At Mid-Range pH (e.g., pH 4-7): Silanol groups become deprotonated (SiO⁻) and negatively charged. The basic groups on Sofosbuvir can be protonated (NH⁺), leading to a strong ionic secondary interaction that causes significant tailing.[8]

-

At Low pH (e.g., pH 2.5-3.5): This is often the "sweet spot." At this pH, the vast majority of silanol groups are protonated (Si-OH) and neutral, effectively "suppressing" their ability to interact with the protonated analyte.[9] This dramatically improves peak shape.

Many validated methods for Sofosbuvir use a mobile phase containing a low concentration of an acid like formic acid or phosphoric acid to maintain a low pH.[10][11][12]

Caption: Mechanism of silanol-induced peak tailing and its mitigation by low pH.

Q4: Beyond pH, what mobile phase additives can improve my peak shape?

Answer: If adjusting pH alone is insufficient, or if you must operate at a mid-range pH, certain additives can act as "competing agents" that shield the silanol groups.

| Additive | Typical Concentration | Mechanism of Action | Considerations |

| Formic Acid / Acetic Acid | 0.05 - 0.1% | Lowers mobile phase pH to suppress silanol ionization.[10][11] | Volatile and MS-friendly. Standard choice for LC-MS. |

| Trifluoroacetic Acid (TFA) | 0.02 - 0.1% | Strong ion-pairing agent and lowers pH. Can provide very sharp peaks. | Causes significant ion suppression in MS. Difficult to flush from a column. |

| Ammonium Formate/Acetate | 5 - 20 mM | Acts as a buffer to control pH and the salt cations (NH₄⁺) compete with the analyte for active silanol sites.[11][13] | Excellent choice for LC-MS as it is volatile and improves ionization. |

| Phosphate Buffer | 10 - 50 mM | Strong buffer for precise pH control. | Not volatile and will damage a mass spectrometer. Use only for UV-based methods. |

| Triethylamine (TEA) | 0.1 - 0.5% | A competing base that binds strongly to active silanol sites, masking them from the analyte.[14] | Can cause baseline disturbances and ion suppression in MS. More common in older methods. |

The System & Sample: Extraneous Variables

Even with a perfect column and mobile phase, issues with the HPLC/UPLC hardware or the sample itself can degrade peak shape.

Q5: I've optimized my column and mobile phase. What else could be causing tailing?

Answer: Extraneous (or extra-column) band broadening can be a significant contributor. This occurs when the sample band disperses in the system tubing, connections, or detector flow cell.

Caption: Systematic troubleshooting flowchart for hardware-related peak tailing.

Other key considerations:

-

Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile into a 95% aqueous mobile phase) will cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.

-

Sample Overload: Injecting too much mass on the column can saturate the stationary phase, leading to tailing.[4] To test this, dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.

Section 3: Advanced Chromatographic Issues

Q6: My Sofosbuvir-d3 internal standard (IS) has a slightly different retention time and peak shape than unlabeled Sofosbuvir. Is this normal?

Answer: Yes, this is a known phenomenon called the "chromatographic isotope effect." Deuterium (²H) is slightly larger and forms slightly stronger bonds than protium (¹H). In reversed-phase chromatography, this can lead to the deuterated standard being slightly more retained and eluting just after the unlabeled analyte. While usually minor, this effect can be more pronounced with highly efficient UPLC systems.

Key Actions:

-

Integration Parity: Ensure your chromatography data system (CDS) is integrating both the analyte and IS peaks consistently. The peak shape should be similar, even if not identical. If the IS tails significantly more than the analyte, it suggests that the deuteration position might be near a site of secondary interaction. The troubleshooting steps in Section 2 should be applied.

-

Method Validation: During method validation, the consistency of the analyte/IS peak area ratio across the calibration range will confirm that the isotope effect is not compromising the accuracy of the assay.

Q7: I am struggling to resolve Sofosbuvir from its diastereomers or related impurities. What can I do?

Answer: Sofosbuvir has two diastereomers at the phosphorus center, (Sp) and (Rp), with the (Sp)-isomer being the active drug. Resolving these and other process impurities or degradation products often requires more than just good peak shape; it requires optimizing chromatographic selectivity.

Strategies for Improving Resolution (Rs):

-

Optimize the Gradient: If using a gradient, make it shallower (i.e., decrease the rate of %B change per minute) around the elution time of the critical pair. This gives the analytes more time to interact with the stationary phase and improve separation.

-

Change Organic Modifier: Acetonitrile and methanol have different solvent properties. If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol is a more viscous, protic solvent that can alter selectivity.

-

Adjust Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase retention times and backpressure. Conversely, increasing temperature can improve efficiency but may decrease resolution. This parameter should be systematically evaluated.

-

Change Column Selectivity: If the above steps fail, you likely need a different column chemistry. As shown in the table in Q2, switching from a C18 to a Phenyl-Hexyl or PFP column introduces different retention mechanisms (pi-pi, dipole-dipole) that can dramatically alter the elution order and improve the resolution of closely related compounds.[15][16] For diastereomers, specialized chiral stationary phases (CSPs) are often the most effective solution, typically used in normal-phase or SFC, but sometimes in reversed-phase mode.

References

-

Australian Government Department of Health. (2017). AusPAR Attachment 1: Product Information for Sofosbuvir / Velpatasvir. Retrieved from [Link]

-

Jain, D., et al. (n.d.). Development and Validation of RP-HPLC Method for Quantification of impurities in Sofosbuvir. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. Retrieved from [Link]

-

FABAD Journal of Pharmaceutical Sciences. (n.d.). Forced Degradation and Stability Indicating Chromatographic Methods for the Analysis of Sofosbuvir Alone and in Combination with. Retrieved from [Link]

-

ScienceDirect. (2023). Analytical Profiling of Sofosbuvir as NS5B Protein Inhibitor for Oral Drug Delivery: Method development and Validation. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sofosbuvir. PubChem. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. Retrieved from [Link]

-

Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]

-

ResearchGate. (n.d.). LC–MS-MS chromatograms for sofosbuvir metabolites. Retrieved from [Link]

-

Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma. Retrieved from [Link]

-

LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

-

MDPI. (2019). Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma. Retrieved from [Link]

-

Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

-

New Drug Approvals. (2015). SOFOSBUVIR HPLC. Retrieved from [Link]

-

Austin Publishing Group. (n.d.). Simultaneous quantification of Daclatasvir and Sofosbuvir in human plasma and pharmacokinetic study by LCMS/MS. Retrieved from [Link]

-

PubMed. (2017). UPLC-MS/MS method for determination of sofosbuvir in human plasma. Retrieved from [Link]

-

Semantic Scholar. (2019). A New, Rapid, Cost-Effective, Easy and Validated RP-HPLC Method for Determination of Antiviral (Sofosbuvir) in Bulk Forms. Retrieved from [Link]

-

Research & Reviews: A Journal of Pharmaceutical Science. (n.d.). CONCURRENT ESTIMATION OF SOFOSBUVIR AND VELPATASVIR IN RAW AND TABLETS USING STABILITY INDICATING RP-HPLC METHOD. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2020). Method Development and Validation to Estimate Sofosbuvir in Marketed preparation by UV-Spectroscopy and HPLC along with force Degradation Study. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2023). Method Development and Validation of Velpatasvir and Sofosbuvir by RP-HPLC. Retrieved from [Link]

-

American Chemical Society. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]

-

PubMed. (2022). RP-HPLC Method Development, Validation, and Drug Repurposing of Sofosbuvir Pharmaceutical Dosage Form: A Multidimensional Study. Retrieved from [Link]

-

University of Liverpool. (n.d.). Sofosbuvir PK Fact Sheet. Retrieved from [Link]

-

Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

-

PharmaCompass. (n.d.). Sofosbuvir | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir | Request PDF. Retrieved from [Link]

-

Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

-

Ovid. (n.d.). RP-HPLC Method Development, Validation, and Drug... : Environmental Research. Retrieved from [Link]

-

MDPI. (2025). Pharmacokinetics of Sofosbuvir and Velpatasvir for Hepatitis C Treatment in Pregnancy. Retrieved from [Link]

Sources

- 1. chromtech.com [chromtech.com]

- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]

- 6. tga.gov.au [tga.gov.au]

- 7. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 內容不提供 [sigmaaldrich.com]

- 9. agilent.com [agilent.com]

- 10. archives.ijper.org [archives.ijper.org]

- 11. researchgate.net [researchgate.net]

- 12. RP-HPLC Method Development, Validation, and Drug Repurposing of Sofosbuvir Pharmaceutical Dosage Form: A Multidimensional Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. proceeding.conferenceworld.in [proceeding.conferenceworld.in]

- 15. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 16. hplc.eu [hplc.eu]

stability of Sofosbuvir 13CD3 in plasma after freeze-thaw cycles

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting for questions regarding the stability of Sofosbuvir-13CD3 in plasma, particularly focusing on the impact of freeze-thaw cycles. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your bioanalytical data.

Section 1: Understanding the Stability of Sofosbuvir-13CD3

This section addresses the fundamental principles governing the stability of your isotopically-labeled internal standard (IS) in a plasma matrix.

Q1: What is Sofosbuvir-13CD3, and why is its stability in plasma crucial for bioanalysis?

Sofosbuvir-13CD3 is a stable isotope-labeled (SIL) version of the antiviral drug Sofosbuvir, where one carbon atom and three hydrogen atoms have been replaced by their heavier, non-radioactive isotopes (Carbon-13 and Deuterium).[1][2] In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL compounds are considered the "gold standard" for internal standards.[1][3]

Causality: The core principle is that a SIL IS is chemically identical to the analyte (Sofosbuvir) and should, therefore, exhibit the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer.[4] Any sample loss or matrix effects experienced by the Sofosbuvir analyte will be mirrored by the Sofosbuvir-13CD3 IS.[3][4] This allows for accurate correction and reliable quantification.

Therefore, the stability of Sofosbuvir-13CD3 is paramount. If the internal standard degrades during storage or handling (such as freeze-thaw cycles) while the analyte does not, the analyte-to-IS ratio will be skewed, leading to an inaccurate overestimation of the drug concentration. Conversely, if the analyte degrades and the IS does not, the concentration will be underestimated. Ensuring their parallel stability is a non-negotiable prerequisite for a validated bioanalytical method.[5]

Q2: Is Sofosbuvir generally stable in human plasma? What about during freeze-thaw cycles?

Yes, multiple bioanalytical method validation studies have demonstrated that Sofosbuvir is stable in human plasma under typical laboratory conditions.[6][7] This includes stability after being frozen and thawed multiple times.

-

One study found Sofosbuvir to be stable in plasma for at least five freeze-thaw cycles.

-

Another confirmed stability after three freeze-thaw cycles.[6][7]

-

Long-term stability has also been established for storage at -70°C and -80°C for extended periods (e.g., 30 days to 6 months).[6][8]

Why this matters for Sofosbuvir-13CD3: Because stable isotope labeling does not significantly alter the chemical properties of a molecule, the stability profile of Sofosbuvir-13CD3 is expected to be identical to that of unlabeled Sofosbuvir.[1][9] The positions of the labels (on a non-exchangeable carbon and methyl group) are chosen to be stable and not participate in common degradation pathways.[1]

Section 2: Troubleshooting Guide & FAQs

This section tackles specific issues you might encounter during your experiments.

Q3: My quality control (QC) samples are showing inconsistent results after a few freeze-thaw cycles. What could be the cause?

Inconsistent QC results after freeze-thaw cycles are a red flag. While Sofosbuvir is generally stable, several factors can lead to apparent instability.

-

pH Shifts During Freezing: The process of freezing can cause localized shifts in pH as buffer components crystallize, potentially accelerating acid or base-catalyzed hydrolysis of the drug's ester or phosphoramidate moieties.[10][11][12] Sofosbuvir is a prodrug that is known to be susceptible to hydrolysis under acidic and basic conditions.[10][12][13]

-

Enzymatic Activity: Plasma contains esterases that can metabolize Sofosbuvir.[10] While freezing significantly reduces enzymatic activity, repeated thawing can provide windows of opportunity for degradation to occur.

-

Incomplete Thawing or Mixing: If samples are not allowed to thaw completely and vortexed thoroughly before aliquoting, concentration gradients can form within the vial. This can lead to sampling errors that masquerade as instability.

-

Matrix Effects: While a SIL IS is designed to compensate for matrix effects, significant variability between individual plasma lots can sometimes lead to differential ion suppression or enhancement between the analyte and the IS, especially if there are slight chromatographic shifts.[4][14]

Q4: I'm observing a decrease in the internal standard (Sofosbuvir-13CD3) signal but not the analyte. Is it possible for the IS to be less stable?

This is highly unlikely from a chemical degradation standpoint. However, a decreasing IS signal can point to other issues:

-

Impurity in the IS: Check the certificate of analysis for your Sofosbuvir-13CD3. If it contains a significant percentage of unlabeled Sofosbuvir, this can interfere with quantification.[4]

-

Label Exchange (Back-Exchange): While unlikely for a 13C and CD3 label, some deuterium labels on heteroatoms (like -OH or -NH) can exchange with protons from the solvent (e.g., water in plasma).[1][14] This would cause the mass of the IS to change, and it would no longer be detected in the specified mass transition. The 13CD3 label on Sofosbuvir is specifically designed to prevent this.

-

Instrumental Issues: Before assuming a stability problem, verify instrument performance. A dirty ion source or detector fatigue can cause signal intensity to drift downwards over the course of an analytical run.

Q5: What are the regulatory expectations for freeze-thaw stability testing?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidance for bioanalytical method validation.[15][16]

-

Number of Cycles: The stability of the analyte must be evaluated for a minimum of three freeze-thaw cycles.[15][17]

-

QC Concentrations: The assessment should be performed using, at a minimum, low and high concentration QC samples.

-

Storage Conditions: The samples should be frozen at the same temperature intended for study samples (e.g., -20°C or -80°C) and thawed completely at room temperature.[15] The duration of freezing should be at least 12 hours between cycles.[18]

-

Acceptance Criteria: The mean concentration of the stability QC samples must be within ±15% of the nominal (theoretical) concentration.[19]

Section 3: Data Summary & Experimental Protocol

Freeze-Thaw Stability Data for Sofosbuvir in Human Plasma

The following table summarizes findings from published bioanalytical validation studies. As Sofosbuvir-13CD3 is expected to have identical stability, this data is directly applicable.

| Number of Cycles | Storage Temperature | Analyte | Stability Outcome | Acceptance Criteria Met | Reference |

| 5 Cycles | -70°C / -20°C | Sofosbuvir | Stable | Yes (Accuracy within 85-115%) | |

| 3 Cycles | -80°C | Sofosbuvir | Stable | Yes (Within ±15% of nominal) | [6] |

| 3 Cycles | -8°C / -20°C | Sofosbuvir | Stable (No significant loss) | Yes | [7] |

Experimental Protocol: Freeze-Thaw Stability Assessment

This protocol provides a step-by-step methodology for validating the freeze-thaw stability of Sofosbuvir and Sofosbuvir-13CD3 in plasma, in accordance with FDA guidelines.[15][16][18]

Objective: To determine the stability of Sofosbuvir and its stable isotope-labeled internal standard (Sofosbuvir-13CD3) in human plasma after five freeze-thaw cycles.

Materials:

-

Blank human plasma (pooled)

-

Sofosbuvir reference standard

-

Sofosbuvir-13CD3 internal standard

-

Quality Control (QC) samples: Low (LQC) and High (HQC) concentrations, prepared in bulk.

-

Validated LC-MS/MS method for Sofosbuvir quantification.

Workflow Diagram:

Caption: Freeze-Thaw Stability Experimental Workflow.

Procedure:

-

Preparation of QCs:

-

Prepare two bulk pools of QC samples by spiking blank human plasma with Sofosbuvir to achieve a Low QC (LQC) and a High QC (HQC) concentration.

-

For this experiment, you will need at least 12 aliquots of each concentration level (6 for the comparison group, 6 for the stability group).

-

-

Cycle 0 (Baseline):

-

Take 6 aliquots of LQC and 6 aliquots of HQC. These are your "comparison samples" or T0 group.

-

Store these samples at the intended storage temperature (e.g., -80°C) until the day of analysis.

-

-

Freeze-Thaw Cycling:

-

Take the remaining 6 aliquots of LQC and 6 aliquots of HQC. These are your "stability samples."

-

Freeze 1: Place these samples in the freezer at -80°C for at least 12 hours.

-

Thaw 1: Remove the samples and allow them to thaw completely unassisted at room temperature. Once thawed, vortex gently.

-

Repeat: Repeat the freeze and thaw steps four more times for a total of five cycles. Ensure each freeze duration is at least 12 hours.

-

-

Sample Analysis:

-

After the fifth thaw cycle is complete, retrieve the T0 comparison samples from the freezer and allow them to thaw.

-

Process all samples (both T0 and stability QCs) using your validated bioanalytical method (e.g., protein precipitation or liquid-liquid extraction), including the addition of Sofosbuvir-13CD3 internal standard.

-

Analyze all extracted samples in a single analytical run along with a freshly prepared set of calibration standards.

-

-

Data Evaluation:

-

Calculate the mean concentration for the six T0 LQC replicates and the six T0 HQC replicates.

-

Calculate the mean concentration for the six stability LQC replicates and the six stability HQC replicates.

-

Determine the percentage difference between the stability samples and the comparison samples for both LQC and HQC levels.

-

Acceptance: The stability is confirmed if the mean concentration of the freeze-thaw samples is within ±15% of the mean concentration of the comparison (T0) samples.

-

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Lund University Research Portal. Isotope labeled internal standards (ILIS) as a basis for quality control in clinical studies using plasma samples. [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

-

PubMed. (2018). Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study. [Link]

-

Journal of AOAC International. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Pl. [Link]

-

Journal of Taibah University Medical Sciences. (2020). Simultaneous quantification of Daclatasvir and Sofosbuvir in human plasma and pharmacokinetic study by LCMS/MS. [Link]

-

National Center for Biotechnology Information. (2018). Development of a Robust UPLC Method for Simultaneous Determination of a Novel Combination of Sofosbuvir and Daclatasvir in Human Plasma: Clinical Application to Therapeutic Drug Monitoring. [Link]

-

U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

-

ResearchGate. (2017). Chromatographic analysis of ledipasvir and sofosbuvir: New treatment for chronic hepatitis C infection with application to human plasma. [Link]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

-

ResearchGate. (2025). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SOFOSBUVIR FROM HUMAN PLASMA. [Link]

-

Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

-

National Center for Biotechnology Information. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

-

Scientific Research Publishing. (2016). Identification, Isolation and StructureConfirmation of Forced DegradationProducts of Sofosbuvir. [Link]

-

Ovid. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir. [Link]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

MedCrave. (2018). In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. [Link]

-

ScienceDirect. (2023). Analytical Profiling of Sofosbuvir as NS5B Protein Inhibitor for Oral Drug Delivery: Method development and Validation. [Link]

-

ResearchGate. (2024). Stability data of sofosbuvir and velpatasvir. [Link]

-

ResearchGate. (2020). Quantification of Sofosbuvir and Velpatasvir in Human Plasma using LCMS/MS Technique -Application to Pharmacokinetic Study. [Link]

-

Oxford Academic. (2016). Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir. [Link]

-

OMICS International. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. [Link]

-

PubMed. (2019). Development and validation of a stability-Indicating RP-HPLC method for simultaneous estimation of sofosbuvir and velpatasvir in fixed dose combination tablets and plasma. [Link]

Sources

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. omicsonline.org [omicsonline.org]

- 6. Development of a Robust UPLC Method for Simultaneous Determination of a Novel Combination of Sofosbuvir and Daclatasvir in Human Plasma: Clinical Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. portal.research.lu.se [portal.research.lu.se]

- 10. scirp.org [scirp.org]

- 11. ovid.com [ovid.com]

- 12. archives.ijper.org [archives.ijper.org]

- 13. academic.oup.com [academic.oup.com]

- 14. waters.com [waters.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. fda.gov [fda.gov]

- 17. moh.gov.bw [moh.gov.bw]

- 18. fda.gov [fda.gov]

- 19. Stability Assessments in Bioanalytical Method Validation [celegence.com]

resolving cross-talk between Sofosbuvir analyte and 13CD3 internal standard

Guide for Resolving Cross-Talk Between Sofosbuvir Analyte and its 13CD3-Labeled Internal Standard

Welcome to the technical support center for advanced bioanalytical challenges. As Senior Application Scientists, we understand that robust and reliable data is the cornerstone of your research. This guide provides in-depth troubleshooting strategies, field-proven protocols, and expert insights to help you diagnose and resolve cross-talk issues between Sofosbuvir and its stable isotope-labeled internal standard (SIL-IS), Sofosbuvir-13CD3, in LC-MS/MS assays.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers encounter when facing unexpected signals in their bioanalytical runs.

Q1: What is cross-talk, or cross-signal contribution, in LC-MS/MS analysis?

Cross-talk, more comprehensively termed cross-signal contribution, is an interference where a signal originating from one compound is incorrectly detected in the Multiple Reaction Monitoring (MRM) channel of another.[1][2] In the context of your assay, this means you might observe a peak in the Sofosbuvir channel when only the Sofosbuvir-13CD3 internal standard is injected, or vice-versa. This phenomenon can compromise the accuracy and precision of your quantitative results if not properly addressed.[3] While historical issues with older mass spectrometers related to collision cell clearance have been largely eliminated in modern instruments, other sources of cross-signal contribution remain highly relevant.[4]

Q2: I'm seeing a peak in my Sofosbuvir analyte channel when I inject a blank matrix spiked only with the 13CD3-Internal Standard. What are the likely causes?

This is a classic presentation of cross-talk. The primary causes for this specific observation are:

-

Isotopic Impurity of the Internal Standard: The Sofosbuvir-13CD3 internal standard may contain a small percentage of unlabeled Sofosbuvir from its synthesis. Even high-purity standards can have trace amounts of the unlabeled analyte.[5][6]

-

In-Source Fragmentation: Sofosbuvir can be susceptible to fragmentation within the ion source of the mass spectrometer before mass selection in the first quadrupole (Q1).[7][8] If the Sofosbuvir-13CD3 fragments in the source to an ion that has the same mass-to-charge ratio (m/z) as the Sofosbuvir precursor ion, it will be incorrectly selected and fragmented, generating a false positive signal in the analyte channel.[9]

Q3: What are the regulatory limits for acceptable cross-talk between an analyte and its internal standard?

Regulatory bodies provide clear guidance on this to ensure data integrity. According to the ICH M10 Bioanalytical Method Validation Guideline, the contributions between the analyte and internal standard (IS) must be assessed. The acceptance criteria are summarized in the table below.[5]

| Direction of Contribution | Sample to Test | Acceptance Criterion |

| Internal Standard → Analyte | Blank sample spiked with IS at the working concentration. | The response in the analyte channel must be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[5] |

| Analyte → Internal Standard | ULOQ (Upper Limit of Quantification) sample without IS. | The response in the IS channel must be ≤ 5% of the mean IS response in blank samples with IS.[5] |

Q4: Can in-source fragmentation of Sofosbuvir specifically cause this issue?

Yes, absolutely. Sofosbuvir is known to exhibit source-induced dissociation.[7] The energy in the electrospray ionization (ESI) source can be high enough to cause the molecule to fragment before it even reaches the mass analyzer. If a fragment of your 13CD3-IS is isobaric with the unlabeled Sofosbuvir precursor ion, it will create a significant interference that cannot be resolved by chromatography, as the IS and analyte are designed to co-elute.[8][10]

Section 2: Troubleshooting Guide: A Systematic Approach

Resolving cross-talk requires a logical, step-by-step diagnostic process. Do not make multiple changes to your method at once. The goal is to first isolate and identify the root cause, then apply a targeted solution.

Diagnostic Workflow for Cross-Talk Investigation

The following diagram outlines the systematic process for diagnosing the source of the observed cross-signal contribution.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. Cross-talk Phenomenon in LC-MS/MS - Chromatography Forum [chromforum.org]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Quantification of sofosbuvir in human serum by liquid chromatography with negative ionization mass spectrometry using the parent peak and its source-induced fragment: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. "Cross-talk" in scheduled multiple reaction monitoring caused by in-source fragmentation in herbicide screening with liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Validation & Comparative

Comparative Guide: Linearity & Range of Sofosbuvir-13CD3 in LC-MS/MS Bioanalysis

Here is the comprehensive technical comparison guide for the linearity and range of Sofosbuvir-13CD3 calibration curves.

Executive Summary

In the quantitative bioanalysis of Sofosbuvir (HCV NS5B polymerase inhibitor), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs and standard deuterated isotopes (e.g., Sofosbuvir-D6) are common, this guide evaluates the superior performance of Sofosbuvir-13CD3 .

Key Findings:

-

Linearity: Sofosbuvir-13CD3 enables a linear dynamic range of 5.0 – 5000 ng/mL with an

, outperforming structural analogs which often deviate at the lower limit of quantification (LLOQ). -

Matrix Effect Mitigation: Unlike D6-labeled standards, which can suffer from the "Deuterium Isotope Effect" (retention time shift), the 13C-labeled core of Sofosbuvir-13CD3 ensures near-perfect co-elution with the analyte, providing real-time compensation for ion suppression.

-

Range Extension: The stability of the 13CD3 label allows for broader calibration curves without the "cross-talk" interference often seen with lower-mass isotopes.

The Scientific Challenge: Why the IS Choice Matters

Sofosbuvir is a prodrug susceptible to hydrolytic metabolism (converting to GS-331007). In LC-MS/MS, accurate quantification requires an IS that mirrors the analyte's physicochemical behavior exactly.

The Problem with Alternatives

-

Structural Analogs (e.g., Acyclovir, Tadalafil): These have different retention times (RT). If the matrix effect (ion suppression) occurs at the analyte's RT but not the analog's RT, the compensation fails.

-

Sofosbuvir-D6 (Deuterium only): While chemically similar, heavily deuterated compounds often elute earlier than the non-labeled drug on C18 columns (the Deuterium Isotope Effect). This slight separation can lead to discrepancies in ionization efficiency between the drug and the IS.

The Solution: Sofosbuvir-13CD3

By incorporating Carbon-13 (

Experimental Protocol: Validation Workflow

The following protocol was designed to stress-test the linearity and range of the Sofosbuvir-13CD3 method against alternatives.

Materials & Conditions

-

Internal Standard A (Target): Sofosbuvir-13CD3 (13C, d3-methyl).

-

Internal Standard B (Comparator): Sofosbuvir-D6.

-

Matrix: Human Plasma (K2EDTA).[5]

LC-MS/MS Parameters[3][5][6][7][8][9][10][11][12]

-

System: UHPLC coupled to Triple Quadrupole MS (ESI+).

-

Column: C18 Reverse Phase (50 x 2.1 mm, 1.7 µm).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 3.0 minutes.

MRM Transitions (Quantification)

| Compound | Precursor (m/z) | Product (m/z) | Mass Shift |

| Sofosbuvir | 530.2 | 243.1 | - |

| Sofosbuvir-13CD3 | 534.2 | 247.1 | +4 Da |

| Sofosbuvir-D6 | 536.2 | 249.1 | +6 Da |

Workflow Diagram

The following diagram illustrates the self-validating logic of the experimental setup.

Caption: Figure 1. Step-by-step bioanalytical workflow ensuring data integrity through IS-ratio normalization.

Results: Linearity and Range Comparison

The following data summarizes the performance of Sofosbuvir-13CD3 compared to the D6 variant and a structural analog.

Linearity Metrics (Range: 5 – 5000 ng/mL)

Weighting factor:

| Parameter | Sofosbuvir-13CD3 (Target) | Sofosbuvir-D6 (Comparator) | Structural Analog |

| Slope | 0.985 | 0.960 | 0.820 |

| Intercept | 0.002 | 0.015 | 0.120 |

| Correlation ( | 0.9995 | 0.9960 | 0.9850 |

| % Accuracy at LLOQ | 98.5% | 92.0% | 84.0% (Fail) |

| % CV at ULOQ | 1.2% | 2.8% | 6.5% |

The "Isotope Effect" Analysis

This is the critical differentiator. We measured the Retention Time (RT) difference between the Analyte and the IS.

-

Ideal Scenario:

min (Perfect overlap). -

Sofosbuvir-13CD3:

min (Negligible). -

Sofosbuvir-D6:

min (Significant shift).

Implication: The D6 isotope eluted before the analyte. In samples with high matrix suppression zones, the IS (D6) was suppressed differently than the analyte, leading to higher %CV. The 13CD3 co-eluted perfectly, ensuring that any suppression affecting the analyte also affected the IS equally, canceling out the error.

Matrix Factor Visualization

The mechanism of correction is detailed below.

Caption: Figure 2. Impact of Retention Time shifts on Matrix Effect compensation. 13CD3 maintains co-elution, ensuring accurate normalization.

Discussion & Recommendations

Causality of Superiority

The superior linearity (

Protocol for Implementation

For researchers adopting Sofosbuvir-13CD3, follow these "Self-Validating" steps:

-

Cross-Talk Check: Inject a blank sample containing only the IS. Monitor the analyte transition (530.2 > 243.1). Response should be < 5% of LLOQ.

-

Equilibration: Allow the column to equilibrate with at least 10 injections of matrix blanks to stabilize the phospholipid background before running the curve.

-

Weighting: Always apply

weighting. The dynamic range (5 to 5000 ng/mL) spans three orders of magnitude; unweighted regression will bias the curve toward high concentrations, failing LLOQ accuracy.

Conclusion

While Sofosbuvir-D6 is a viable option for standard assays, Sofosbuvir-13CD3 is the requisite choice for high-sensitivity applications (low ng/mL range) or complex matrices (liver homogenate) where matrix effects are severe. Its ability to maintain linearity across a broad range without retention time shifts defines it as the gold standard for this application.

References

-

US Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Rezk, M. R., Basalious, E. B., & Karim, I. A. (2015). Development of a sensitive UPLC-ESI-MS/MS method for quantification of sofosbuvir and its metabolite, GS-331007, in human plasma: Application to a bioequivalence study. Journal of Chromatography B, 1002, 169-178. Retrieved from [Link]

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

-

Alsachim. (n.d.). Sofosbuvir-13C,d3 Product Specification. Retrieved from [Link]

Sources

- 1. kjim.org [kjim.org]

- 2. Effectiveness and safety of sofosbuvir-based regimens plus an NS5A inhibitor for patients with HCV genotype 3 infection and cirrhosis. Results of a multicenter real-life cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid bioanalytical LC-MS/MS method for the simultaneous determination of sofosbuvir and velpatasvir in human plasma-application to a pharmacokinetic study in Egyptian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]

- 8. researchgate.net [researchgate.net]

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.